N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method involves the reaction of 2,4-diaminopyrimidine with 3-(dimethylamino)propyl chloride under basic conditions to introduce the dimethylamino group. This is followed by the nitration of the pyrimidine ring to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[3-(dimethylamino)propyl]acrylamide
- 2-(dimethylamino)ethyl methacrylate
- 3-(dimethylamino)-1-propylamine .
Uniqueness
What sets N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity is required .
Properties
CAS No. |
5742-09-6 |
---|---|
Molecular Formula |
C15H27N7O2 |
Molecular Weight |
337.42 g/mol |
IUPAC Name |
2-N-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H27N7O2/c1-11-5-9-21(10-6-11)14-12(22(23)24)13(16)18-15(19-14)17-7-4-8-20(2)3/h11H,4-10H2,1-3H3,(H3,16,17,18,19) |
InChI Key |
SIXAAKXXKVHPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.